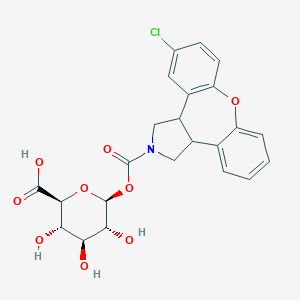
UR-144 N-5-hydroxypentyl
Vue d'ensemble
Description
Le métabolite N-(5-hydroxypentyl) de l'UR-144 est un métabolite urinaire primaire de l'UR-144, un cannabinoïde synthétique. Ces composés sont souvent trouvés dans des mélanges d'herbes comme « K2 » ou « Spice ». L'UR-144 lui-même est un cannabinoïde synthétique puissant qui se lie préférentiellement au récepteur CB2 périphérique plutôt qu'au récepteur CB1 central .
Applications De Recherche Scientifique
Research on UR-144 N-(5-hydroxypentyl) metabolite is limited, but it plays a crucial role in understanding the metabolism and pharmacokinetics of UR-144. Its applications extend to:
Forensic Toxicology: Detecting UR-144 use in biological samples.
Clinical Toxicology: Assessing exposure and potential health risks.
Drug Testing: Identifying UR-144 abuse.
Pharmacokinetic Studies: Investigating its elimination pathways.
Mécanisme D'action
Target of Action
UR-144 N-5-hydroxypentyl is a metabolite of the synthetic cannabinoid UR-144 . It preferentially binds to the peripheral CB2 receptor , which plays a crucial role in the immune system by modulating the release of cytokines .
Mode of Action
As a CB2 receptor agonist, this compound interacts with these receptors, triggering a series of intracellular events . This interaction leads to changes in the cell’s function, such as modulation of cytokine release, which can have various effects depending on the specific cell type and the physiological context .
Biochemical Pathways
It is known that cannabinoids like ur-144 can influence pathways involved in pain perception, inflammation, and immune response due to their interaction with cb2 receptors .
Result of Action
Pre-clinical studies of nociceptive and neuropathic pain have shown that cb2-selective ligands like this compound can act as analgesics without causing the adverse side effects linked with cb1 receptor activation .
Orientations Futures
The number of new psychoactive substances keeps on rising despite the controlling efforts by law enforcement . Although metabolism of the newly emerging drugs is continuously studied to keep up with the new additions, the exact structures of the metabolites are often not identified due to the insufficient sample quantities for techniques such as nuclear magnetic resonance (NMR) spectroscopy . The capacity of the fungus C. elegans to allow for NMR structural characterisation by enabling production of large amounts of metabolites makes it an ideal model to complement metabolism studies .
Analyse Biochimique
Biochemical Properties
UR-144 N-5-hydroxypentyl interacts with various enzymes and proteins in biochemical reactions . It binds to the peripheral CB2 receptor and the central CB1 receptor
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still under study.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with various enzymes or cofactors
Méthodes De Préparation
Les voies synthétiques exactes et les conditions réactionnelles du métabolite N-(5-hydroxypentyl) de l'UR-144 ne sont pas largement documentées. C'est un métabolite de phase I attendu de l'UR-144, basé sur le métabolisme de cannabimimétiques similaires . Les méthodes de production industrielle pour ce métabolite spécifique restent rares.
Analyse Des Réactions Chimiques
Le métabolite N-(5-hydroxypentyl) de l'UR-144 subit probablement diverses réactions, notamment l'oxydation, la réduction et la substitution. Malheureusement, les réactifs et les conditions spécifiques ne sont pas bien établis. Les principaux produits formés à partir de ces réactions seraient des dérivés hydroxylés et carboxylés.
4. Applications de la recherche scientifique
La recherche sur le métabolite N-(5-hydroxypentyl) de l'UR-144 est limitée, mais elle joue un rôle crucial dans la compréhension du métabolisme et de la pharmacocinétique de l'UR-144. Ses applications s'étendent à :
Toxicologie médico-légale : Détection de l'utilisation de l'UR-144 dans les échantillons biologiques.
Toxicologie clinique : Évaluation de l'exposition et des risques potentiels pour la santé.
Tests de dépistage des drogues : Identification de l'abus de l'UR-144.
Études pharmacocinétiques : Investigation de ses voies d'élimination.
5. Mécanisme d'action
Le mécanisme exact par lequel le métabolite N-(5-hydroxypentyl) de l'UR-144 exerce ses effets reste spéculatif. Il interagit probablement avec le système endocannabinoïde, affectant les récepteurs CB et les voies de signalisation associées.
Comparaison Avec Des Composés Similaires
Alors que le métabolite N-(5-hydroxypentyl) de l'UR-144 est unique en raison de son motif d'hydroxylation spécifique, d'autres cannabinoïdes synthétiques partagent des voies métaboliques similaires. Parmi les composés notables, citons le JWH-018, l'AM-2201 et le XLR-11.
Propriétés
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-20(2)19(21(20,3)4)18(24)16-14-22(12-8-5-9-13-23)17-11-7-6-10-15(16)17/h6-7,10-11,14,19,23H,5,8-9,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWBYMXUEMOBRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024750 | |
| Record name | (1-(5-Hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895155-95-0 | |
| Record name | UR-144 N-5-hydroxypentyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-(5-Hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 895155-95-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UR-144 N-5-HYDROXYPENTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MC625LVID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B45174.png)











![Furo[3,2-c]pyridine-2-sulfonamide](/img/structure/B45197.png)
